4,6-Dimethyl-2-[(4-methylphenyl)sulfonyl]-3-(methylsulfonyl)pyridine
Overview
Description
4,6-Dimethyl-2-[(4-methylphenyl)sulfonyl]-3-(methylsulfonyl)pyridine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with methyl, sulfonyl, and methylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-[(4-methylphenyl)sulfonyl]-3-(methylsulfonyl)pyridine typically involves multiple steps, including cyclocondensation, methylation, and oxidation reactions. One common synthetic route involves the cyclocondensation of acetylacetone and thiourea in the presence of hydrochloric acid to yield 4,6-dimethyl-1-mercaptopyrimidine. This intermediate is then methylated using dimethyl carbonate and tetrabutylammonium bromide to produce 4,6-dimethyl-2-methylthiopyrimidine. Finally, oxidation with hydrogen peroxide, sodium tungstate, and tetrabutylammonium bromide affords the target compound .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and minimizing environmental impact. The use of environmentally friendly reagents such as dimethyl carbonate for methylation and hydrogen peroxide for oxidation is preferred over more toxic alternatives like dimethyl sulfate or methyl iodide .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-[(4-methylphenyl)sulfonyl]-3-(methylsulfonyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be performed under specific conditions to modify the sulfonyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium tungstate.
Reduction: Common reducing agents like lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
4,6-Dimethyl-2-[(4-methylphenyl)sulfonyl]-3-(methylsulfonyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-[(4-methylphenyl)sulfonyl]-3-(methylsulfonyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl groups are key to its reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application, but they often involve interactions with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-methylsulfonylpyrimidine: Shares a similar pyrimidine structure and is used in similar applications.
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds also contain sulfonyl groups and have been studied for their biological activities.
Uniqueness
4,6-Dimethyl-2-[(4-methylphenyl)sulfonyl]-3-(methylsulfonyl)pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual sulfonyl groups make it particularly versatile in various chemical reactions and applications.
Properties
IUPAC Name |
4,6-dimethyl-2-(4-methylphenyl)sulfonyl-3-methylsulfonylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S2/c1-10-5-7-13(8-6-10)22(19,20)15-14(21(4,17)18)11(2)9-12(3)16-15/h5-9H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXVYJKIUDEBHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=CC(=N2)C)C)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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